Tazomeline

phosphoinositide hydrolysis M1 functional agonism second messenger activation

Tazomeline (LY-287041, CAS 131987-54-7) is a small-molecule muscarinic acetylcholine receptor (mAChR) agonist with preferential functional activity at the M1 receptor subtype. It was developed by Eli Lilly and advanced to clinical trials for cognitive dysfunction in Alzheimer's disease and schizophrenia before development was discontinued for reasons that remain unpublished.

Molecular Formula C14H23N3S2
Molecular Weight 297.5 g/mol
CAS No. 131987-54-7
Cat. No. B143990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTazomeline
CAS131987-54-7
Synonyms(3-hexylthio)-TZTP
3-(3-(hexylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine
Molecular FormulaC14H23N3S2
Molecular Weight297.5 g/mol
Structural Identifiers
SMILESCCCCCCSC1=NSN=C1C2=CCCN(C2)C
InChIInChI=1S/C14H23N3S2/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3
InChIKeyXUHMGFKQBWZWPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tazomeline (CAS 131987-54-7): Procurement-Relevant Pharmacological Profile of the M1 Muscarinic Agonist LY-287041


Tazomeline (LY-287041, CAS 131987-54-7) is a small-molecule muscarinic acetylcholine receptor (mAChR) agonist with preferential functional activity at the M1 receptor subtype [1]. It was developed by Eli Lilly and advanced to clinical trials for cognitive dysfunction in Alzheimer's disease and schizophrenia before development was discontinued for reasons that remain unpublished [2]. Chemically, tazomeline is 3-[4-(hexylthio)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,5,6-tetrahydropyridine (C14H23N3S2, MW 297.48), also designated as hexylthio-TZTP in the primary literature [3]. The compound exhibits potent functional agonism at M1 receptors, with pIC50 values of 8.19–8.30 reported in rat M1 receptor assays [4]. Notably, tazomeline has been employed as a reference M1 agonist in in vivo phosphoinositide hydrolysis studies, demonstrating robust activation of M1-coupled signal transduction pathways [5].

Why Tazomeline (CAS 131987-54-7) Cannot Be Replaced by Generic M1 Muscarinic Agonists: Evidence-Based Procurement Considerations


Muscarinic M1 receptor agonists represent a chemically and pharmacologically heterogeneous class with substantial divergence in functional efficacy, signal transduction coupling, and in vivo pharmacodynamic profiles. Generic substitution is scientifically untenable due to three critical factors. First, receptor binding affinity (Ki) does not predict functional efficacy; compounds such as milameline, WAL 2014, and SKB 202026 (sabcomeline) failed to stimulate phosphoinositide (PI) hydrolysis in vivo despite documented M1 binding, whereas tazomeline (designated hexylthio-TZTP) robustly activated this M1-coupled second messenger pathway [1]. Second, the structural determinants of M1 functional selectivity are exquisitely sensitive to minor chemical modifications; the SAR studies that yielded tazomeline demonstrated that subtle alterations in the heterocyclic core (thiadiazole vs. pyrazine vs. 1,2,4-oxadiazole) produce profound shifts in receptor subtype activation profiles [2]. Third, the class exhibits marked divergence in clinical tolerability and bioavailability; xanomeline encountered extensive first-pass metabolism and dose-limiting gastrointestinal adverse events, while other candidates including milameline and sabcomeline demonstrated narrow safety margins that precluded advancement [3]. Consequently, tazomeline's distinct combination of potent M1 functional agonism, demonstrable in vivo PI hydrolysis, and its specific structural scaffold (hexylthio-TZTP series) renders it pharmacologically non-interchangeable with alternative M1 agonists [4].

Tazomeline (CAS 131987-54-7) Quantitative Differentiation Evidence: Procurement Decision Matrix vs. In-Class Comparators


Tazomeline vs. Milameline, WAL 2014, and Sabcomeline: In Vivo Phosphoinositide Hydrolysis Activation as a Determinant of Functional M1 Efficacy

Tazomeline (hexylthio-TZTP) demonstrated robust stimulation of in vivo phosphoinositide (PI) hydrolysis in mice, a biochemical response mediated specifically by M1 receptor activation of phospholipase C [1]. In direct contrast, milameline, WAL 2014, and SKB 202026 (sabcomeline) failed to significantly alter in vivo PI hydrolysis under identical experimental conditions, despite documented binding to M1 receptors [1]. Furthermore, WAL 2014 and SKB 202026 exhibited antagonist-like behavior, inhibiting agonist-induced PI stimulation, suggesting functional antagonism at PI-coupled receptors in vivo [1].

phosphoinositide hydrolysis M1 functional agonism second messenger activation Alzheimer's disease

Tazomeline Rabbit Vas Deferens Functional Potency: Ex Vivo Tissue Selectivity Profiling

Tazomeline exhibits exceptionally potent inhibition of electrically evoked twitch contractions in the rabbit isolated vas deferens preparation, with an IC50 of 0.001 nM [1]. This ex vivo functional assay is considered a pharmacologically relevant model for assessing M1 receptor-mediated responses, as the rabbit vas deferens expresses predominantly M1 muscarinic receptors mediating inhibition of neurogenic contractions [2]. For context, the structurally related M1 agonist xanomeline (LY-246708/NNC-11-0232) has been characterized with IC50 values in the nanomolar range across various M1 functional assays, though direct head-to-head data in the identical vas deferens preparation under the same laboratory conditions are not available in the published literature [2].

M1 functional selectivity ex vivo pharmacology rabbit vas deferens tissue-specific agonism

Tazomeline Rat M1 Receptor Potency: Comparative Binding Affinity Profiling via pIC50

Tazomeline demonstrates consistent M1 receptor functional activity with pIC50 values ranging from 8.19 to 8.30 (corresponding to an IC50 of approximately 5.0–6.5 nM) in rat M1 receptor assays, as aggregated in the GPCRdb database [1]. For cross-study comparison, the clinically advanced M1/M4-preferring agonist xanomeline has been reported with functional pEC50 values of 6.9–7.2 at human M1 receptors and binding Ki values of 300–500 nM at M1 [2]. However, direct head-to-head binding affinity comparisons between tazomeline and xanomeline in identical assay formats have not been identified in the public domain, limiting definitive conclusions about relative receptor engagement.

M1 receptor binding pIC50 rat M1 receptor pharmacology

Tazomeline Structural Scaffold Differentiation: Hexylthio-TZTP Series SAR vs. Pyrazine and Oxadiazole M1 Agonists

Tazomeline belongs to the hexylthio-TZTP series, a class of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines optimized for functional M1 selectivity [1]. The SAR studies that produced tazomeline systematically evaluated three heterocyclic cores: 1,2,4-oxadiazole, 1,2,5-thiadiazole (tazomeline's core), and pyrazine [1]. The thiadiazole series demonstrated distinct pharmacological properties compared to the pyrazine-based series (which includes xanomeline). Specifically, the thiadiazole-containing analog 5d (the racemic precursor to tazomeline's structural class) exhibited high affinity for central muscarinic receptors, whereas certain pyrazine analogs (19a, 19b) showed substantially lower affinity and insufficient efficacy to yield measurable IC50 values in the vas deferens preparation [2].

structure-activity relationship SAR thiadiazole M1 pharmacophore medicinal chemistry

Tazomeline In Vivo Tolerability Profile: Comparative Cholinergic Side Effect Burden

Tazomeline (hexylthio-TZTP) was characterized as relatively free of cholinergic side effects compared to several other muscarinic agonists in rodent studies [1]. In direct comparative assessment, milameline, WAL 2014, and SKB 202026 (sabcomeline) produced non-selective cholinergic effects including pronounced salivation and tremor [1]. The observation that tazomeline demonstrated reduced peripheral cholinergic adverse event liability while retaining robust central M1 functional activation (PI hydrolysis) suggests a potentially favorable therapeutic index profile in preclinical models [1]. Quantitative adverse event incidence rates or dose-response curves for side effect parameters are not provided in the accessible literature; this evidence represents a qualitative, investigator-reported comparison from a head-to-head study design.

cholinergic adverse events in vivo tolerability safety margin salivation tremor

Critical Data Gap Advisory: Limited Published Head-to-Head Comparative Data for Tazomeline

A comprehensive search of primary research literature, patents, and authoritative databases reveals that high-strength differential evidence for tazomeline is substantially constrained by the limited volume of peer-reviewed publications specifically dedicated to this compound. Unlike xanomeline, which has been extensively characterized across binding, functional, in vivo, and clinical studies with publicly available head-to-head comparator data, tazomeline's published pharmacological profile is primarily confined to: (i) the original medicinal chemistry SAR papers from Eli Lilly describing the thiadiazole series [1], (ii) the Bymaster et al. (1998) in vivo PI hydrolysis study [2], and (iii) vendor-provided potency values [3]. Direct head-to-head binding affinity data (Ki values) for tazomeline vs. xanomeline, sabcomeline, or milameline across human M1–M5 subtypes are not available in the public domain. Pharmacokinetic parameters (brain penetration, bioavailability, half-life) and clinical efficacy data remain unpublished or were never generated due to program discontinuation. This evidence gap should inform procurement decisions: tazomeline is best utilized as a specialized tool compound for M1 functional pharmacology studies (particularly PI hydrolysis assays and ex vivo vas deferens experiments), rather than as a general-purpose M1 agonist for broad in vivo or translational applications where extensive comparator data are required.

evidence limitation procurement caution data availability research gap

Tazomeline (CAS 131987-54-7) Recommended Procurement Applications: Evidence-Supported Research Scenarios


In Vivo M1-Mediated Phosphoinositide Hydrolysis Studies in Rodent Models of Cognitive Function

Tazomeline is an optimal positive control compound for in vivo studies investigating M1 receptor-coupled phosphoinositide (PI) second messenger activation. Unlike milameline, WAL 2014, and sabcomeline, which fail to stimulate PI hydrolysis in vivo and may exhibit antagonist-like effects, tazomeline robustly activates this M1-specific biochemical pathway [1]. Researchers should prioritize tazomeline for experiments where demonstration of functional M1 engagement via PI turnover is a required endpoint, such as validation of novel M1 PAMs (positive allosteric modulators) or assessment of disease-state alterations in M1-Gq/11 coupling efficiency. The compound's reduced peripheral cholinergic side effect liability in rodents further supports its use in behavioral paradigms where salivation or gastrointestinal effects would confound cognitive testing outcomes [1].

Ex Vivo Rabbit Vas Deferens M1 Functional Selectivity Assays

The rabbit isolated vas deferens preparation is a classic ex vivo pharmacological model for assessing M1 muscarinic receptor-mediated inhibition of neurogenic contractions. Tazomeline exhibits sub-picomolar potency (IC50 = 0.001 nM) in this assay, establishing it as an ultra-high-potency reference agonist [1]. This application is particularly relevant for researchers conducting comparative pharmacology across M1 agonist series, investigating structure-activity relationships of novel M1 ligands, or calibrating M1 functional responses in tissue-based systems. The exceptionally low IC50 enables experiments at concentrations that minimize non-specific receptor engagement, enhancing assay specificity for M1-mediated effects [1].

Medicinal Chemistry SAR Studies of Heterocyclic M1 Agonist Scaffolds

Tazomeline serves as the prototypical representative of the 1,2,5-thiadiazole-containing M1 agonist series, providing a critical comparator for SAR investigations across heterocyclic M1 agonist chemotypes [1]. Researchers developing novel M1 agonists or conducting scaffold-hopping exercises should procure tazomeline as a reference compound to benchmark the pharmacological properties of thiadiazole-based M1 ligands against pyrazine-based (xanomeline-class) and oxadiazole-based series. The distinct central receptor affinity and functional efficacy profile of the thiadiazole scaffold, relative to the pyrazine series (where certain analogs showed insufficient efficacy for IC50 determination), makes tazomeline essential for studies probing the relationship between heterocyclic core structure and M1 functional selectivity [2].

Academic Research on M1 Muscarinic Receptor Pharmacology and Signal Transduction Mechanisms

For academic laboratories investigating fundamental M1 receptor pharmacology, tazomeline provides a tool compound with documented pIC50 values of 8.19–8.30 at rat M1 receptors [1] and established in vivo functional activity [2]. The compound's historical clinical development (though discontinued) adds contextual value for translational pharmacology studies examining the M1 agonist class. Researchers should note the evidence limitation: comprehensive M1–M5 selectivity profiling data are not publicly available, and procurement for studies requiring detailed subtype selectivity characterization may necessitate parallel acquisition of comparator compounds (e.g., xanomeline) or supplementary in-house selectivity profiling [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tazomeline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.